molecular formula C13H11NO2 B1328029 2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde CAS No. 911105-83-4

2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde

Cat. No. B1328029
CAS RN: 911105-83-4
M. Wt: 213.23 g/mol
InChI Key: VWIRESSWOYSNRK-UHFFFAOYSA-N
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Description

2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde (CPCA) is a heterocyclic organic compound that has recently gained attention due to its potential applications in the field of organic chemistry. It is a stable compound, with a relatively low melting point and good solubility in water and organic solvents. CPCA has been studied for its use in the synthesis of various pharmaceuticals and other compounds, as well as for its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Green Chemistry Synthesis

This compound plays a significant role in the development of green chemistry protocols. It’s used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines through oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea. This process is notable for its environmentally benign conditions, use of readily available and cost-effective chemicals, and the employment of bio-based green catalysts .

Pharmaceuticals

In pharmaceutical research, this compound is a key moiety in various natural, synthetic, and semi-synthetic chemical building blocks. It’s involved in the synthesis of compounds with multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions .

Catalysis

The compound is used as a catalyst in multicomponent reactions, such as the Biginelli reaction, which is a cornerstone in the synthesis of dihydropyrimidinones. These reactions are crucial for creating complex molecules with high yield and selectivity under mild reaction conditions .

Analytical Chemistry

The compound’s derivatives are useful in analytical chemistry for the development of novel spectroscopic and spectrometric methods. These methods can provide a deeper understanding of molecular structures and properties .

Thermal Analysis

Thermal analysis of this compound’s derivatives can lead to insights into their stability and decomposition patterns, which is essential for the design of compounds with desired thermal properties .

Medicinal Chemistry

In medicinal chemistry, the compound is utilized for the design of anticancer agents. It serves as a scaffold for the inhibition of key receptor tyrosine kinases involved in tumor formation and maintenance .

properties

IUPAC Name

2-oxo-1,6,7,8-tetrahydrocyclopenta[g]quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-7-11-5-10-4-8-2-1-3-9(8)6-12(10)14-13(11)16/h4-7H,1-3H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIRESSWOYSNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C3C(=C2)C=C(C(=O)N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde

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